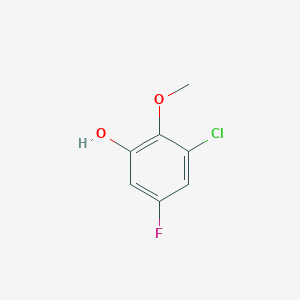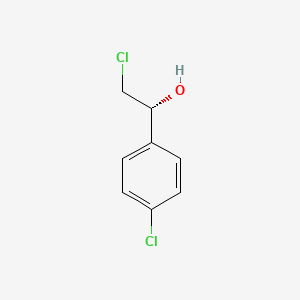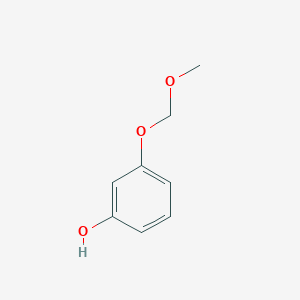
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds is a complex process and often involves the use of specialized techniques. Unfortunately, there is limited information available on the synthesis of this specific compound .Molecular Structure Analysis
The molecular structure of a compound can provide valuable insights into its properties and potential applications. Unfortunately, there is limited information available on the molecular structure of this specific compound .Chemical Reactions Analysis
Understanding the chemical reactions that a compound can undergo is crucial for predicting its behavior in different contexts. Unfortunately, there is limited information available on the chemical reactions of this specific compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable insights into its potential uses and hazards. Unfortunately, there is limited information available on the physical and chemical properties of this specific compound .Wissenschaftliche Forschungsanwendungen
Thorium-Based Nuclear Fuel Cycles
Renewed Interest in Thorium : Recent literature has shown a renewed interest in thorium-based nuclear fuel cycles, focusing on the use of thorium as a fertile element for producing fissionable ^233U for use in various reactor types, including thermal reactors, fast reactors, and externally driven systems. Thorium's advantages include lesser long-lived transuranics and potentially improved waste characteristics compared to uranium-based fuels (Croff et al., 2016).
Comparative Viability : A review of the thorium fuel cycle's viability for next-generation nuclear reactors highlighted thorium's abundance and superior physical and chemical properties compared to uranium. This makes thorium an attractive alternative for sustainable nuclear energy, with potential applications in light water reactors (LWRs), high temperature gas-cooled reactors (HTGRs), and molten salt reactors (MSRs) among others (Humphrey & Khandaker, 2018).
Environmental Remediation
Thorium in Wastewater : The removal of thorium from wastewater has been a critical area of research due to thorium's health and environmental risks. Studies have focused on physicochemical processes for thorium removal, including ion exchange, adsorption, and membrane filtration, highlighting the necessity for efficient treatment methods to prevent water contamination (Aziman et al., 2019).
Catalysis
Organothorium and Organoactinide Catalysis : The catalytic activities of organoactinide complexes, including organothorium, have gained attention for their unique activation modes compared to late transition metals. These complexes have been explored for various chemical transformations, demonstrating the potential of thorium in catalysis (Andrea & Eisen, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H2F6O2.Th/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1,12H;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGZMIMHOSPNGO-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Th+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H4F24O8Th | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2776838 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















